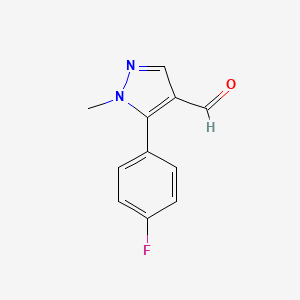

5-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Description

5-(4-Fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a fluorinated pyrazole derivative characterized by a pyrazole core substituted with a 4-fluorophenyl group at position 5, a methyl group at position 1, and a carbaldehyde moiety at position 3. Pyrazole derivatives are widely studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities . The carbaldehyde group at position 4 serves as a reactive site for further chemical modifications, making this compound a versatile intermediate in drug discovery .

Properties

IUPAC Name |

5-(4-fluorophenyl)-1-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c1-14-11(9(7-15)6-13-14)8-2-4-10(12)5-3-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDOBULPPDRXTKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a one-pot three-component reaction involving an α, β-unsaturated ketone, hydrazine derivatives, and an aldehyde.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of microwave irradiation and palladium-catalyzed coupling reactions can be optimized for industrial-scale synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom in the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Amines, thiols, palladium catalysts for coupling reactions

Major Products Formed

Oxidation: 5-(4-Fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Reduction: 5-(4-Fluorophenyl)-1-methyl-1H-pyrazole-4-methanol

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-(4-Fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It is used in the development of agrochemicals and materials science for the synthesis of novel compounds with desired properties.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function.

Pathways Involved: The compound can affect signaling pathways related to inflammation, cell proliferation, and apoptosis. Its interaction with molecular targets can lead to downstream effects that modulate these pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Effects

Key Observations:

Substituent Effects: Halogenated Phenyl Groups: Fluorine (F) and chlorine (Cl) at the para position enhance electrophilicity and halogen bonding. Bromine (Br) offers stronger halogen interactions but increases steric hindrance . Phenoxy vs. Phenyl Linkers: Phenoxy-substituted derivatives (e.g., 5-(4-chlorophenoxy)-) exhibit increased steric bulk and altered solubility compared to phenyl-substituted analogs .

Conformational Flexibility :

Key Observations:

Antimicrobial Activity: Chlorophenoxy derivatives (e.g., 5-(4-chlorophenoxy)-) demonstrate marked antimicrobial activity, attributed to the combined effects of Cl’s electronegativity and the phenoxy linker’s ability to disrupt bacterial membranes .

Synthetic Versatility : The carbaldehyde group enables derivatization into hydrazones, oximes, and Schiff bases, expanding utility in medicinal chemistry .

Biological Activity

5-(4-Fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorobenzaldehyde with a suitable pyrazole precursor under acidic conditions. The reaction conditions can vary, but a common method includes heating the reactants in a solvent such as ethanol or acetic acid. The yield and purity of the product can be optimized through various purification techniques such as recrystallization or chromatography.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro tests have shown that certain derivatives exhibit significant activity against various pathogens. For example, compounds derived from pyrazoles demonstrated minimum inhibitory concentrations (MIC) in the range of 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | 0.22 - 0.25 | Excellent against S. aureus, S. epidermidis |

Neuroprotective Effects

In the context of neurodegenerative diseases, derivatives like this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO) enzymes, which are critical in Alzheimer's disease pathology. The compound showed promising results with an IC50 value indicating effective inhibition of AChE activity .

| Enzyme | IC50 (nM) | Activity |

|---|---|---|

| AChE | 3.47 | Potent inhibitor |

| MAO-B | 3.47 | Selective inhibitor |

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly its ability to target estrogen receptors in breast cancer cells. Molecular docking studies suggested that the compound could effectively bind to the human estrogen receptor alpha (ERα), indicating its potential as an anti-breast cancer agent .

Case Studies

Several case studies have been documented regarding the biological activity of pyrazole derivatives:

- Neuroprotective Study : A study evaluated various pyrazole derivatives for their neuroprotective effects against oxidative stress in neuronal cells, revealing that compounds similar to this compound significantly reduced cell death and improved cell viability .

- Antimicrobial Evaluation : In another study, a series of pyrazole derivatives were tested against a panel of bacterial strains, resulting in several compounds exhibiting strong antimicrobial activity, with specific emphasis on those containing the fluorophenyl group .

- Anticancer Research : Research focused on the cytotoxic effects of pyrazole derivatives on various cancer cell lines demonstrated that compounds like this compound exhibited IC50 values indicative of significant anticancer properties .

Q & A

Q. What are the common synthetic routes for preparing 5-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde?

Methodological Answer: The compound can be synthesized via the Vilsmeier-Haack reaction , which involves formylation of a pyrazolone precursor (e.g., 3-methyl-1-(4-fluorophenyl)-1H-pyrazol-5(4H)-one) using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) . Alternative routes include nucleophilic substitution ; for example, reacting a halogenated pyrazole precursor (e.g., 5-chloro-1-methylpyrazole) with 4-fluorophenylboronic acid under Suzuki-Miyaura coupling conditions . Reaction optimization typically involves monitoring by TLC and purification via column chromatography.

Q. Which spectroscopic and crystallographic methods are employed to characterize this compound?

Methodological Answer:

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) identifies functional groups and confirms substitution patterns. For instance, the aldehyde proton appears as a singlet near δ 9.8–10.2 ppm .

- FT-IR verifies the carbonyl stretch (C=O) at ~1680–1700 cm⁻¹ .

- Single-crystal X-ray diffraction resolves the molecular structure. Crystals are grown via slow evaporation (e.g., ethanol). Data collection uses a diffractometer (Mo-Kα radiation), and refinement employs SHELXL with anisotropic displacement parameters for non-H atoms .

Q. How is the purity of the compound assessed during synthesis?

Methodological Answer: Purity is determined via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (uncorrected values). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p) basis set) optimize the molecular geometry and compute frontier molecular orbitals (HOMO-LUMO). These studies reveal charge distribution, reactivity sites, and intramolecular hydrogen bonding, which correlate with experimental spectral data . Software like Gaussian 09 or ORCA is used, with visualization via GaussView .

Q. What strategies resolve contradictions in reaction yields or byproduct formation during synthesis?

Methodological Answer: Contradictions arise from variables like solvent polarity, temperature, and catalysts. For example:

- Solvent effects : DMSO enhances nucleophilic substitution but may promote side reactions. Switching to DMF or THF can improve selectivity .

- Catalyst optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) in Suzuki coupling minimize homocoupling byproducts .

- Byproduct analysis : LC-MS identifies impurities, guiding recrystallization (ethanol/water) or chromatographic purification .

Q. How is this compound utilized as a building block for synthesizing fused heterocyclic systems?

Methodological Answer: The aldehyde group undergoes condensation reactions with nucleophiles (e.g., hydrazines, amines) to form Schiff bases or heterocycles. For example:

Q. What crystallographic challenges arise during refinement, and how are they addressed?

Methodological Answer: Common issues include disorder in fluorophenyl rings or twinning . Strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.